molecular formula C15H15N3O B6605406 3-[2-(pyridin-4-yl)phenyl]piperazin-2-one CAS No. 2241138-38-3

3-[2-(pyridin-4-yl)phenyl]piperazin-2-one

Cat. No.: B6605406
CAS No.: 2241138-38-3
M. Wt: 253.30 g/mol
InChI Key: ZOMPRJNEUAKPLF-UHFFFAOYSA-N
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Description

3-[2-(pyridin-4-yl)phenyl]piperazin-2-one: is a heterocyclic compound that features a piperazine ring fused with a pyridine and phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(pyridin-4-yl)phenyl]piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-[2-(pyridin-4-yl)phenyl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and halides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Mechanism of Action

The mechanism of action of 3-[2-(pyridin-4-yl)phenyl]piperazin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and the target enzyme or receptor .

Comparison with Similar Compounds

  • 3-[3-(pyridin-4-yl)phenyl]piperazin-2-one
  • 4-(3-(pyridin-4-yl)phenyl)piperazin-2-one
  • 2-(pyridin-4-yl)phenylpiperazine

Comparison: Compared to similar compounds, 3-[2-(pyridin-4-yl)phenyl]piperazin-2-one is unique due to its specific structural arrangement, which can influence its reactivity and biological activity. For example, the position of the pyridine and phenyl groups can affect the compound’s ability to interact with biological targets and its overall stability .

Properties

IUPAC Name

3-(2-pyridin-4-ylphenyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c19-15-14(17-9-10-18-15)13-4-2-1-3-12(13)11-5-7-16-8-6-11/h1-8,14,17H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMPRJNEUAKPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)C2=CC=CC=C2C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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